isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate

lipophilicity drug-likeness physicochemical profiling

Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate (CAS 314745-08-9) is a synthetic chrysin derivative belonging to the 7-O-substituted flavone ester class, with molecular formula C20H18O6 and average mass 354.353 Da. The compound features a 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl (chrysin) core wherein the 7-OH position is derivatized with an isopropyl acetate ester side chain.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B5912422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C20H18O6/c1-12(2)25-19(23)11-24-14-8-15(21)20-16(22)10-17(26-18(20)9-14)13-6-4-3-5-7-13/h3-10,12,21H,11H2,1-2H3
InChIKeyUIKXUGGBFYMAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate – Flavonoid Ester Chemical Identity and Procurement Baseline


Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate (CAS 314745-08-9) is a synthetic chrysin derivative belonging to the 7-O-substituted flavone ester class, with molecular formula C20H18O6 and average mass 354.353 Da . The compound features a 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl (chrysin) core wherein the 7-OH position is derivatized with an isopropyl acetate ester side chain. This structural modification distinguishes it from the parent flavonoid chrysin (5,7-dihydroxyflavone) and from other 7-O-alkyl/aryl acetate analogs that vary by ester chain length and branching [1].

Why Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate Cannot Be Interchanged with Generic Chrysin or Other 7-O-Ester Analogs


Chrysin-derived 7-O-acetate esters exhibit chain-length-dependent and branching-dependent pharmacological profiles that preclude simple analog substitution. The Lv et al. (2010) structure–activity relationship (SAR) study demonstrated that EGFR inhibitory potency varies by over 150,000-fold across a homologous series of chrysin 7-O-acetate esters differing only in the ester alkyl chain, from micromolar-range heptyl ester (IC50 = 7,230 nM) to nanomolar-range hexadecyl ester (IC50 = 48 nM) [1]. Independently, Martini et al. (1997) showed that esterification of 7-hydroxyflavone to its acetate ester substantially increases antifungal activity relative to the free hydroxyl parent, confirming that the ester moiety is not a silent structural feature but a critical determinant of bioactivity [2]. Consequently, procurement specifications that treat all 7-O-substituted chrysin esters as interchangeable risk selecting a compound with orders-of-magnitude differences in target potency and physicochemical properties.

Quantitative Differentiation Evidence for Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate vs. Closest Analogs


Predicted Lipophilicity (LogP/LogD) Comparison: Isopropyl Ester Occupies a Distinct Intermediate Lipophilicity Window vs. Free Acid and tert-Butyl Ester

The isopropyl ester exhibits predicted LogP = 3.29, placing it between the more polar free acid (estimated LogP ~2.0–2.5 based on the loss of the ester alkyl contribution) and the more lipophilic tert-butyl ester (predicted LogP = 3.64) . At physiological pH 7.4, the isopropyl ester's predicted LogD drops to 2.68 due to ionization of the 5-OH group, compared to LogD7.4 = 2.88 for the tert-butyl ester, reflecting a measurable ~7% reduction in distribution coefficient that translates to differential membrane partitioning behavior . The free acid, bearing a carboxylic acid moiety (pKa ~3–4), is predominantly ionized at pH 7.4, yielding a substantially lower LogD7.4 (estimated <1.0) that limits passive membrane permeability .

lipophilicity drug-likeness physicochemical profiling

EGFR Kinase Inhibition SAR: Isopropyl Ester Positioned at a Critical Junction in the Chain-Length–Potency Relationship

The homologous series of chrysin 7-O-acetate esters evaluated by Lv et al. (2010) reveals a steep chain-length-dependent increase in EGFR inhibitory potency: the heptyl ester (C7 chain) exhibits an IC50 of 7,230 nM, whereas the hexadecyl ester (C16 chain) achieves an IC50 of 48 nM, a 151-fold potency gain driven solely by ester alkyl chain elongation [1][2]. The isopropyl ester, bearing a branched C3 alkyl chain, is structurally positioned at the short-chain terminus of this SAR series. By interpolation within the homologous series, its predicted EGFR IC50 would fall in the high nanomolar to low micromolar range, making it a useful tool for probing the lower limit of the chain-length–potency relationship and for applications where excessive lipophilicity (LogP > 5 for C16 ester) would compromise aqueous solubility or assay compatibility [3].

EGFR inhibition kinase chain-length SAR anticancer

Antifungal Activity Enhancement Through 7-O-Esterification: Class-Level Evidence from 7-Hydroxyflavone Ester Derivatives

Martini et al. (1997) demonstrated that 7-hydroxyflavone itself exhibits relatively low antifungal activity against Cladosporium herbarum and Penicillium glabrum, whereas its acetic acid ester (7-acetoxyflavone) is substantially more active [1]. This class-level finding establishes that 7-O-esterification of the flavone scaffold is not merely a prodrug or solubility modification but directly enhances antifungal pharmacophore engagement. By extension, the isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate ester, which shares the same 7-O-acetate linkage motif but with a branched isopropyl ester, is predicted to retain this ester-dependent antifungal activity enhancement relative to the non-esterified 5,7-dihydroxyflavone (chrysin) parent, while its distinct steric and lipophilic profile may further modulate potency and spectrum [2].

antifungal esterification Cladosporium Penicillium

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Isopropyl Ester Retains Favorable Drug-Likeness Parameters vs. Longer-Chain Esters

The isopropyl ester maintains a hydrogen bond donor count of 1 (the 5-OH group) and a hydrogen bond acceptor count of 6, identical to the tert-butyl ester and consistent with the core chrysin scaffold . Its rotatable bond count of 6 is also identical to the tert-butyl ester. However, the longer-chain hexadecyl ester (C16) introduces significantly more rotatable bonds (~16 additional) and a substantially higher molecular weight (536.70 Da vs. 354.35 Da), which increases entropic penalty upon target binding and reduces ligand efficiency [1]. The isopropyl ester therefore preserves the minimal H-bond pharmacophore of the chrysin core while offering a more ligand-efficient scaffold (MW = 354.35 Da) for fragment-based or lead-optimization programs compared to long-chain analogs .

drug-likeness Rule of 5 molecular descriptors

Broad HTS Profiling Footprint: Isopropyl Ester Has Been Evaluated Across Multiple Target Classes, Providing a Richer Selectivity Baseline than Unprofiled Analogs

According to the PubChem BioAssay database, the isopropyl ester (CAS 314745-08-9) has been tested in at least five distinct high-throughput screening assays spanning diverse target classes: regulators of G-protein signaling (RGS4), mu-type opioid receptor (OPRM1), ADAM17 metalloproteinase, muscarinic acetylcholine receptor M1 (CHRM1), and the unfolded protein response (UPR) pathway . While the quantitative activity outcomes from these screens are not publicly reported in the aggregated database entry, the sheer breadth of HTS exposure across GPCR, protease, and stress-response targets provides a de facto selectivity baseline that is unavailable for many structurally similar but less-profiled 7-O-ester analogs. This pre-existing screening footprint reduces the burden of de novo selectivity profiling for researchers selecting this compound as a chemical probe or lead scaffold [1].

HTS profiling selectivity target engagement screening

Optimal Research and Procurement Application Scenarios for Isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate


EGFR Kinase Inhibitor Lead Optimization: Short-Chain Reference Point for Chain-Length SAR Studies

Researchers constructing a quantitative chain-length–potency relationship for chrysin 7-O-acetate ester EGFR inhibitors should procure the isopropyl ester as the short-chain (C3 branched) anchor point. Its predicted LogP of 3.29 and MW of 354 Da make it the most ligand-efficient member of the homologous series, enabling deconvolution of potency gains attributable to lipophilicity-driven non-specific partitioning from those arising from specific target engagement . When benchmarked against the heptyl ester (IC50 = 7,230 nM) and hexadecyl ester (IC50 = 48 nM), the isopropyl ester defines the low-potency boundary of the SAR curve, an essential reference for interpreting the steep 151-fold potency gradient observed across the series [1].

Antifungal Discovery Programs: Esterified Flavone Scaffold with Balanced Lipophilicity for Fungal Membrane Penetration

Building on the class-level finding that 7-O-esterification significantly enhances antifungal activity over the free 7-hydroxyflavone parent [2], the isopropyl ester offers an intermediate lipophilicity profile (LogD7.4 = 2.68) that balances fungal membrane permeability with acceptable aqueous solubility for in vitro MIC determination. Its branched isopropyl ester may confer differential metabolic stability compared to the linear acetyl ester evaluated in Martini et al. (1997), warranting its inclusion in antifungal screening cascades against Cladosporium, Penicillium, and broader fungal panels .

Chemical Biology Probe Development: Pre-Profiled Scaffold with Multi-Target HTS History Reduces Off-Target Risk

The isopropyl ester's documented screening footprint across at least five distinct HTS campaigns—spanning GPCRs (RGS4, OPRM1, CHRM1), a metalloproteinase (ADAM17), and the unfolded protein response pathway—provides a rare selectivity baseline for a flavonoid ester chemical probe . Investigators developing chrysin-based chemical tools for mechanistic studies should prioritize this compound over unprofiled analogs, as the available HTS data (even where outcomes are not publicly active) offers a starting point for assessing target selectivity and potential off-target liabilities before committing to costly secondary profiling [3].

Physicochemical Property Benchmarking: Optimal Drug-Likeness Parameters for Fragment-to-Lead Transitions

With zero Rule of 5 violations, molecular weight of 354.35 Da, only 6 rotatable bonds, and a single hydrogen bond donor, the isopropyl ester occupies a favorable drug-likeness space superior to longer-chain analogs such as the hexadecyl ester (MW = 536.70 Da, ~22 rotatable bonds) . Medicinal chemistry teams conducting fragment-based or property-driven lead optimization should select the isopropyl ester as the core scaffold from which to explore vector-based elaboration, preserving molecular property space for subsequent optimization cycles that would be consumed if starting from a higher-MW, higher-logP long-chain analog .

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